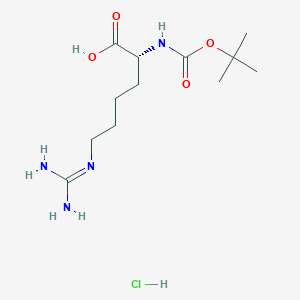

Boc-D-Homoarginine hydrochloride

Description

Significance of Homoarginine Derivatives in Contemporary Research

Homoarginine, a homolog of the proteinogenic amino acid arginine with an additional methylene (B1212753) group in its side chain, and its derivatives are of considerable interest in biochemical and medicinal chemistry. L-homoarginine is a naturally occurring amino acid that has been identified as a substrate for nitric oxide synthases (NOS) and an inhibitor of arginases. drugbank.comnih.gov These enzymes play crucial roles in various physiological processes, including cardiovascular regulation. Consequently, homoarginine derivatives are valuable tools for studying the nitric oxide pathway and developing potential therapeutic agents. The incorporation of homoarginine into peptides can also confer resistance to degradation by certain proteases, such as trypsin, which is a significant advantage in the design of peptide-based drugs. nih.gov

Historical Context of Protected Amino Acids in Synthetic Chemistry

The development of peptide synthesis has been fundamentally reliant on the use of protecting groups to prevent unwanted side reactions during the formation of peptide bonds. springernature.com In the mid-20th century, the introduction of the carbobenzoxy (Cbz) group marked a significant advancement in peptide chemistry. This was followed by the development of the tert-butyloxycarbonyl (Boc) protecting group, which offered the advantage of being removable under milder acidic conditions. springernature.comgoogle.com The Boc group is widely used in solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield that dramatically simplified and accelerated the synthesis of peptides and proteins. springernature.comgoogle.com The availability of a wide array of Boc-protected amino acids, including non-proteinogenic and D-enantiomeric forms like Boc-D-Homoarginine hydrochloride, has been instrumental in expanding the scope of peptide and protein engineering. google.com

Enantiomeric Specificity in Research Design

The stereochemistry of amino acids is a critical determinant of the structure and function of peptides and proteins. While L-amino acids are the building blocks of proteins in most living organisms, the incorporation of D-amino acids into peptide sequences is a powerful strategy in research and drug development. elsevierpure.com Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer biological half-life. nih.gov Furthermore, the specific spatial arrangement of a D-amino acid can induce unique conformational changes in a peptide, which can be exploited to design molecules with novel binding properties and biological activities. elsevierpure.com Therefore, the use of a specific enantiomer, such as in this compound, is a deliberate design choice to create peptides with enhanced stability and potentially novel functions.

Physicochemical Properties

Below is a data table summarizing the key physicochemical properties of this compound and its L-enantiomer for comparison.

| Property | This compound | Boc-L-Homoarginine hydrochloride |

| Molecular Formula | C₁₂H₂₅ClN₄O₄ | C₁₂H₂₅ClN₄O₄ |

| Molecular Weight | 324.80 g/mol | 324.81 g/mol |

| CAS Number | N/A | 128719-65-3 |

Research Findings

While specific research focused exclusively on this compound is limited, its application can be understood through the broader context of research on D-amino acids and homoarginine derivatives.

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc protecting group on the alpha-amino group allows for the controlled, stepwise addition of the D-homoarginine residue into a growing peptide chain. The D-configuration is intentionally introduced to create peptides with enhanced stability against enzymatic cleavage. nih.gov

A key area of research involving homoarginine derivatives is the study of nitric oxide synthases (NOS). L-homoarginine is a known substrate for NOS, and its derivatives are used as probes to investigate the enzyme's active site and mechanism. drugbank.com While the L-enantiomer is the natural substrate, studies with D-amino acid analogs can provide valuable insights into the stereospecificity of enzyme-substrate interactions. The incorporation of D-homoarginine into peptide inhibitors of NOS could lead to more potent and stable drug candidates.

In a study focused on the synthesis of opioid peptides, Boc-protected homoarginine derivatives were utilized. nih.gov The research highlighted that replacing arginine with homoarginine could be a valuable strategy for designing biologically active peptides with increased resistance to degradation by trypsin-like enzymes. nih.gov This underscores the potential of incorporating D-homoarginine, via reagents like this compound, to further enhance the stability and therapeutic potential of such peptides.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Weight |

324.81 |

|---|---|

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Boc D Homoarginine Hydrochloride

Classical and Contemporary Synthesis Pathways

The synthesis of Boc-D-Homoarginine hydrochloride is primarily achieved through pathways that construct the homoarginine side chain from a suitable precursor, most commonly D-lysine. These methods include direct guanidinylation and chain extension strategies.

Guanidinylation of D-Lysine Precursors

A predominant method for synthesizing homoarginine is through the guanidinylation of the ε-amino group of lysine (B10760008). nih.govresearchgate.net This transformation converts the primary amine on the lysine side chain into a guanidinium (B1211019) group, effectively extending the side chain by one nitrogen atom and creating the homoarginine structure. The starting material for the synthesis of the D-enantiomer is typically N-α-Boc-D-lysine.

Several reagents can be employed for this guanidinylation reaction. A common and cost-effective reagent is O-methylisourea. nih.gov The reaction is typically carried out in an aqueous basic solution, such as sodium carbonate, to facilitate the nucleophilic attack of the lysine's ε-amino group on the O-methylisourea. nih.gov Other more reactive guanidinylating agents have also been developed to achieve high efficiency, including pyrazole-based reagents like N,N'-bis(alkoxycarbonyl)-1H-pyrazole-1-carboxamidines. researchgate.net For instance, two tris-alkoxycarbonyl homoarginine derivatives were successfully prepared by the guanidinylation of Boc-Lys-OH. nih.gov The choice of reagent can influence reaction conditions and the protecting group strategy for the newly formed guanidinium group.

Table 1: Guanidinylation Reagents for Lysine Precursors

| Reagent | Typical Conditions | Reference |

|---|---|---|

| O-methylisourea | Aqueous basic solution (e.g., Na₂CO₃) | nih.gov |

| 1H-Pyrazole-N-propyl-1-carboxamidine | --- | researchgate.net |

| N,N'-di-Boc-N"-triflyl-guanidine | Dichloromethane (B109758), after silylation of precursor | google.com |

Arndt-Eistert Homologation Strategies

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of carboxylic acids. wikipedia.orglibretexts.org This synthetic sequence converts a carboxylic acid into its higher homologue, making it a viable, albeit less common, strategy for preparing β-amino acids from α-amino acids. rsc.orgambeed.com In the context of Boc-D-Homoarginine, this strategy would theoretically involve the homologation of a protected D-arginine derivative.

The process begins with the conversion of a Boc-protected D-arginine (with appropriate side-chain protection) into its acid chloride. libretexts.org This is followed by a reaction with diazomethane (B1218177) to form an α-diazoketone intermediate. organic-chemistry.org The crucial step is the Wolff rearrangement of this intermediate, catalyzed by a metal such as silver(I) oxide (Ag₂O), which transforms the α-diazoketone into a ketene (B1206846). libretexts.orgorganic-chemistry.org This rearrangement proceeds with the retention of stereochemistry at the α-carbon. libretexts.org Finally, the ketene is trapped by a nucleophile, such as water, to yield the homologated carboxylic acid, which in this case would be Boc-D-Homoarginine. organic-chemistry.org Due to the hazardous nature of diazomethane, safer alternatives like diazo(trimethylsilyl)methane have been explored. libretexts.org

Solution-Phase Synthetic Routes

Solution-phase synthesis offers a versatile platform for producing this compound. The guanidinylation of N-α-Boc-D-lysine is a prime example of a solution-phase route. nih.gov This approach allows for straightforward purification of intermediates and the final product through standard techniques like crystallization or chromatography. Following the guanidinylation reaction, the resulting Boc-D-Homoarginine can be treated with hydrochloric acid to afford the desired hydrochloride salt. This method provides good control over reaction parameters and scalability for producing larger quantities of the compound.

Solid-Phase Synthesis Protocols for Precursors

Solid-phase peptide synthesis (SPPS) provides an efficient methodology for constructing peptides and, by extension, for modifying amino acid precursors on a solid support. researchgate.net In this context, a precursor amino acid like D-lysine or D-ornithine can be anchored to a resin, and the side-chain modification is performed while the peptide chain is being assembled. researchgate.netgoogle.com

For example, a peptide sequence containing D-lysine can be assembled using Fmoc chemistry. After the full peptide is synthesized, the orthogonal Fmoc protecting group on the D-lysine side chain can be selectively removed, exposing the ε-amino group for guanidinylation directly on the resin. nih.govgoogle.com This on-resin modification strategy is highly efficient and avoids purification issues associated with intermediates in solution-phase synthesis. google.com Alternatively, a precursor like ornithine can be converted into an S-methyl-isothiocitrulline residue on the solid support, which then reacts with amines to yield substituted arginine derivatives, including homoarginine if lysine is used as the starting point. researchgate.net

Protecting Group Chemistry in the Synthesis of this compound

Protecting group chemistry is fundamental to the successful synthesis of complex molecules like this compound, preventing unwanted side reactions at sensitive functional groups.

Role of the tert-Butoxycarbonyl (Boc) Group in α-Amino Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. rsc.org Its popularity stems from a combination of favorable characteristics. The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. total-synthesis.com

The key feature of the Boc group is its stability under a wide range of conditions, including basic and nucleophilic environments, which allows for selective deprotection of other protecting groups used in peptide synthesis, such as the base-labile Fmoc group. total-synthesis.com However, the Boc group is easily and cleanly removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). chemistrysteps.comgoogle.com This acid-lability is due to the formation of a stable tert-butyl cation upon cleavage. chemistrysteps.com

In the synthesis of this compound and its subsequent use in SPPS, the Boc group provides temporary protection for the α-amino group. google.com This allows the carboxylic acid end of the amino acid to be activated and coupled to the free amino group of a growing peptide chain without self-polymerization. After each coupling step, the Boc group is removed with acid to reveal a new N-terminal amine, ready for the next coupling cycle. google.com This orthogonal protection strategy is a cornerstone of modern peptide chemistry. rsc.org

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Boc-D-Har-OH·HCl |

| D-Lysine | --- |

| tert-Butoxycarbonyl | Boc |

| Arginine | Arg |

| Ornithine | Orn |

| O-methylisourea | --- |

| Diazomethane | --- |

| Silver(I) oxide | Ag₂O |

| Di-tert-butyl dicarbonate | Boc anhydride, Boc₂O |

| Trifluoroacetic acid | TFA |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| S-methyl-isothiocitrulline | --- |

| Guanidine (B92328) hydrochloride | --- |

| N,O-dimethylhydroxylamine hydrochloride | --- |

| N,N'-Di-Boc-N"-triflyl-guanidine | --- |

| N,N'-[Z(2Br)]₂-S-methylisourea | --- |

| N,N'-[Z(2Cl)]₂-S-methylisourea | --- |

| Dichloromethane | DCM |

| N,N-Diisopropylethylamine | DIEA |

| N-methyl-N-trimethylsilyl-trifluoroacetamide | MSTFA |

Selective Deprotection Methodologies in Research Syntheses

The selective removal of the Nα-Boc group is a cornerstone of peptide synthesis utilizing this compound. This deprotection must be efficient and clean, leaving the peptide bonds, the guanidino protecting group, and other acid-sensitive functionalities intact.

The most common method for Boc deprotection is treatment with a moderately strong acid. A solution of trifluoroacetic acid (TFA) in a non-reactive solvent like dichloromethane (DCM) is widely used. Typically, a concentration of 25-50% TFA in DCM is sufficient to cleave the Boc group within 30 minutes at room temperature. Another common reagent is hydrogen chloride (HCl) in an organic solvent, such as 1,4-dioxane. acsgcipr.org

Key Considerations for Selective Boc Deprotection:

Reagent Choice: TFA and HCl are the most prevalent reagents. Catalytic amounts of iron(III) salts have also been reported for selective Boc cleavage, offering a greener alternative. rsc.org

Scavengers: The deprotection mechanism proceeds via the formation of a tertiary butyl cation (t-Bu+). acsgcipr.org This electrophilic species can cause side reactions, particularly alkylation of nucleophilic residues like tryptophan, methionine, or even the guanidino group itself. To prevent this, "scavengers" such as triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or water are often added to the deprotection mixture to trap the t-Bu+ cation. acsgcipr.org

Reaction Conditions: The reaction is typically fast and performed at room temperature. Lowering the temperature can sometimes enhance selectivity if other acid-labile groups are present. In some cases, thermal deprotection in continuous flow has been demonstrated as a method for selective N-Boc removal without any acid catalyst. acs.org

Stereoselective Synthesis and Chiral Control

The biological activity of peptides is critically dependent on the stereochemistry of their constituent amino acids. Therefore, ensuring the D-configuration of the homoarginine residue and maintaining its enantiomeric purity throughout the synthesis is of paramount importance.

Enantiomeric Purity Considerations

Enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a measure of the stereochemical integrity of a chiral compound. In the context of this compound, it is crucial to start with a D-configured precursor of high enantiomeric purity and to avoid racemization during subsequent synthetic steps, such as peptide coupling and deprotection. mdpi.com

The determination of enantiomeric purity is typically accomplished using chiral chromatographic techniques:

Chiral High-Performance Liquid Chromatography (HPLC): The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and thus separation. sigmaaldrich.com Derivatization with a UV-active tag like Fmoc may be necessary for detection. cat-online.com

Gas Chromatography (GC) on a Chiral Column: After derivatization to increase volatility, the amino acid enantiomers can be separated on a chiral GC column. cat-online.com

Racemization can occur under both acidic and basic conditions, particularly during the activation of the carboxylic acid for peptide bond formation. The choice of coupling reagents and the careful control of reaction temperature and time are essential to minimize this risk. cat-online.com

Chiral Auxiliary Applications in D-Homoarginine Synthesis

While the most common route to Boc-D-Homoarginine is the guanidinylation of the commercially available Boc-D-Lysine, acs.org asymmetric synthesis using chiral auxiliaries represents a powerful strategy for creating chiral amino acids from achiral precursors. nih.gov A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer. After the desired stereochemistry is set, the auxiliary is removed. wikipedia.org

For the synthesis of D-amino acids, the following principles apply:

Attachment: An achiral glycine (B1666218) equivalent is attached to a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative. wikipedia.orgresearchgate.net

Stereoselective Alkylation: The resulting enolate is then alkylated. The steric bulk of the chiral auxiliary directs the incoming alkyl group to one face of the enolate, leading to the formation of one diastereomer in excess. For D-homoarginine, the alkylating agent would be a four-carbon chain with a protected amino group at the terminus (e.g., 1-bromo-4-(phthalimido)butane).

Cleavage: The chiral auxiliary is cleaved, yielding the desired D-amino acid derivative with high enantiomeric purity. wikipedia.org

This approach allows for the de novo synthesis of a wide variety of non-proteinogenic D-amino acids, providing flexibility beyond commercially available starting materials. nih.govrsc.org

Scalability and Efficiency in Research-Oriented Synthesis

For this compound to be a practical building block in research, its synthesis must be both efficient and scalable to produce gram-scale quantities. The primary route, starting from D-lysine, is generally preferred for its directness. acs.org

The key step influencing efficiency and scalability is the guanidinylation of the ε-amino group of the lysine side chain. The choice of the guanidinylating reagent is critical. Reagents like N,N′-di-Boc-N″-triflylguanidine or N,N′-bis-Boc-1-guanyl pyrazole (B372694) are highly effective and react under mild conditions, often leading to high yields of the desired protected homoarginine derivative. acs.orgacs.org

Optimization of reaction conditions, such as solvent, temperature, and stoichiometry, is crucial for maximizing yield and simplifying purification. For instance, performing the guanidinylation of Boc-D-lysine with N,N′-bis-Boc-1-guanyl pyrazole in methanol (B129727) at room temperature has been shown to be an effective procedure. acs.org The subsequent conversion to the hydrochloride salt is a straightforward acid-base reaction. The ability to perform reactions on a gram scale with good to excellent yields (e.g., 80-95%) makes the synthesis viable for research applications that may require significant quantities of the final peptide. nih.gov

Applications of Boc D Homoarginine Hydrochloride in Advanced Chemical Synthesis

Integration into Peptide and Peptidomimetic Architectures

The incorporation of Boc-D-Homoarginine hydrochloride into peptide and peptidomimetic structures is a key strategy for modulating their biological activity, stability, and conformational properties. The D-amino acid nature of this compound inherently provides resistance to enzymatic degradation, a significant advantage in the development of therapeutic peptides.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is amenable to standard Boc-based solid-phase peptide synthesis (SPPS) protocols. In this methodology, the peptide is assembled stepwise on a solid support, with the Boc group serving as a temporary protecting group for the α-amino function. chempep.com The general cycle of SPPS involves the deprotection of the Boc group, typically with an acid such as trifluoroacetic acid (TFA), followed by the coupling of the next Boc-protected amino acid. chempep.comyoutube.com

The coupling efficiency of amino acids in SPPS can be influenced by the specific residues being joined and the growing peptide chain's length. nih.gov For sterically hindered or unusual amino acids, optimization of coupling reagents and conditions may be necessary to ensure complete reaction. Common coupling reagents used in Boc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions like racemization. uniurb.itpeptide.com More advanced coupling reagents like HBTU and HATU are also employed to enhance coupling efficiency. peptide.com While specific data on the coupling efficiency of this compound is not extensively detailed in readily available literature, the general principles of SPPS suggest that standard protocols can be adapted for its successful incorporation.

Table 1: General Protocol for Boc-SPPS

| Step | Procedure | Reagents |

| 1. Resin Swelling | The solid support is swelled in a suitable solvent. | Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF) |

| 2. Boc Deprotection | The Boc protecting group is removed from the N-terminal amino acid. | Trifluoroacetic acid (TFA) in DCM |

| 3. Neutralization | The resulting trifluoroacetate (B77799) salt is neutralized to the free amine. | Diisopropylethylamine (DIEA) in DCM or DMF |

| 4. Coupling | The next Boc-protected amino acid is activated and coupled to the N-terminus. | Boc-amino acid, Coupling reagent (e.g., DCC/HOBt, HBTU), DIEA in DMF |

| 5. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, DCM, Isopropanol |

This table represents a generalized protocol and may require optimization for specific peptide sequences.

Utilization in Solution-Phase Peptide Coupling

Solution-phase peptide synthesis offers an alternative to SPPS and is particularly useful for the synthesis of short peptides or for large-scale production. In this approach, the peptide is synthesized in a homogenous solution. This compound can be effectively utilized in solution-phase coupling reactions. The choice of coupling reagent is critical to ensure high yields and minimize racemization. uni-kiel.de

Carbodiimide-based reagents like DCC and EDC are frequently used, often in conjunction with additives like HOBt or HOAt to form active esters that enhance coupling efficiency and reduce side reactions. uni-kiel.de Organophosphorus reagents such as BOP and PyBOP are also highly effective for solution-phase coupling. youtube.com The synthesis of a dipeptide, for instance, would involve the reaction of a C-terminally protected amino acid with N-terminally protected this compound in the presence of a suitable coupling agent.

Design and Synthesis of Proteolytically Stable Peptides

A major hurdle in the development of therapeutic peptides is their susceptibility to degradation by proteases in the body. The incorporation of non-natural amino acids, particularly those in the D-configuration, is a well-established strategy to enhance proteolytic stability. nih.gov Peptides containing D-amino acids are poor substrates for proteases, which are stereospecific for L-amino acids. nih.govnih.gov

The substitution of L-arginine with D-homoarginine is a prime example of this strategy. The D-configuration at the α-carbon hinders recognition and cleavage by trypsin-like enzymes, which typically cleave at the C-terminal side of arginine and lysine (B10760008) residues. Furthermore, the extended side chain of homoarginine can also influence the peptide's conformation and interaction with proteases. Studies have shown that replacing arginine with homoarginine can lead to peptides with increased resistance to enzymatic degradation.

Incorporation into β-Peptide and γ-Peptide Scaffolds

While research directly detailing the incorporation of this compound into β- and γ-peptide scaffolds is limited, the synthesis of β-peptides containing guanidinium (B1211019) groups has been reported. nih.govresearchgate.net This suggests the feasibility of using this compound or its β-amino acid analogue as a building block for such structures. β- and γ-peptides are peptidomimetics with backbones composed of β- or γ-amino acids, respectively. These scaffolds are known to adopt stable secondary structures and are resistant to proteolytic degradation. The incorporation of a guanidinium group from a homoarginine derivative could introduce a positive charge and hydrogen-bonding capabilities, which are crucial for biological recognition and function.

Development of Cyclic Peptide Constructs

Cyclic peptides often exhibit enhanced biological activity, receptor selectivity, and metabolic stability compared to their linear counterparts due to their constrained conformations. nih.gov this compound can be a valuable component in the synthesis of cyclic peptides. The synthesis of cyclic peptides containing arginine and histidine has been demonstrated, showcasing the utility of guanidinium-containing residues in these structures. nih.gov

The cyclization of a linear peptide precursor containing Boc-D-Homoarginine can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, or side-chain-to-main-chain linkages. The Boc protecting group on the D-homoarginine residue would be removed at the appropriate stage to allow for its participation in the cyclization reaction if the α-amino group is involved. Alternatively, the guanidinium side chain could be utilized for cyclization.

Building Block for Non-Peptidic Nitrogen-Containing Compounds

The utility of this compound extends beyond peptide synthesis. Its guanidinium moiety makes it an attractive starting material for the synthesis of various non-peptidic nitrogen-containing compounds. Guanidinium groups are found in a wide array of biologically active natural products and synthetic molecules. mit.edu

For instance, the guanidine (B92328) group can be a key pharmacophore in enzyme inhibitors or receptor ligands. While specific examples of the direct use of this compound as a precursor for non-peptidic natural products like guanidine alkaloids are not extensively documented in readily available literature, the principles of organic synthesis suggest its potential in this area. elifesciences.org The Boc-protected amino acid framework provides a chiral scaffold that can be elaborated into more complex heterocyclic systems containing the guanidine functionality. The development of synthetic routes to guanidine-containing natural products often involves the introduction of the guanidinyl group at a late stage, but the use of a pre-functionalized building block like this compound could offer a more convergent and efficient approach.

Preparation of Arginine Analogues and Functionalized Derivatives

This compound serves as a crucial starting material in the synthesis of various arginine analogues and functionalized derivatives, which are of significant interest in medicinal chemistry and drug design. The incorporation of homoarginine (Har), an analogue of arginine with an additional methylene (B1212753) group in its side chain, into peptides can confer unique properties, such as increased resistance to enzymatic degradation by trypsin-like enzymes. nih.gov This enhanced stability is a desirable attribute for therapeutic peptides.

A key synthetic strategy for preparing homoarginine derivatives involves the guanidinylation of a lysine precursor. For instance, two distinct tris-alkoxycarbonyl homoarginine derivatives, specifically Boc-Har{ω,ω'-[Z(2Br)]2}-OH and Boc-Har{ω,ω'-[Z(2Cl)]2}-OH, have been successfully synthesized through the guanidinylation of Boc-Lys-OH. nih.gov These derivatives were subsequently utilized in the solid-phase synthesis of opioid peptide analogues, including neo-endorphins and dynorphins. nih.gov This approach allows for the systematic replacement of arginine with homoarginine to investigate structure-activity relationships and improve the pharmacological profiles of bioactive peptides.

Another prevalent method for generating arginine analogues is the guanidinylation of ornithine (Orn). nih.gov While not starting directly from Boc-D-homoarginine, this method highlights a flexible approach to creating diverse arginine derivatives. The process involves reacting a protected ornithine, such as Fmoc-Orn, with a guanidinylating reagent. nih.gov Researchers have developed and optimized the synthesis of various guanidinylating reagents to introduce different functionalities and increase properties like lipophilicity in the resulting arginine analogue. nih.gov

The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group is fundamental to these synthetic strategies. google.comgoogle.com It effectively masks the reactive amine during the coupling reactions and can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in dioxane, allowing for the stepwise assembly of peptide chains. google.comgoogle.comyoutube.com

Table 1: Examples of Synthesized Homoarginine Derivatives

| Derivative Name | Precursor | Application | Reference |

|---|---|---|---|

| Boc-Har{ω,ω'-[Z(2Br)]2}-OH | Boc-Lys-OH | Synthesis of neo-endorphins and dynorphins | nih.gov |

| Boc-Har{ω,ω'-[Z(2Cl)]2}-OH | Boc-Lys-OH | Synthesis of neo-endorphins and dynorphins | nih.gov |

Development of Chemical Probes and Ligands

The unique structural features of this compound make it a valuable building block for the development of chemical probes and ligands. These molecular tools are designed to study and manipulate biological processes and protein functions in their native environments. mskcc.org The guanidinium group of the homoarginine side chain, similar to that of arginine, is a key site for modification, allowing for the attachment of various reporter groups.

An efficient method for the direct labeling of the guanidinium group in arginine-containing peptides has been developed, which is applicable to homoarginine residues as well. nih.gov This procedure enables the modification of the side chain with reporter groups such as fluorophores (e.g., 5(6)-carboxyfluorescein (B613776) succinimide) or biotin (B1667282) under mild conditions. nih.gov The process typically involves the use of a strong, non-nucleophilic base, like Barton's base, to deprotonate the guanidinium group, facilitating its acylation with an activated ester of the desired label. nih.gov

The resulting chemical probes are instrumental in various chemical biology applications. For instance, a fluorescently labeled peptide can be used for microscopy and flow cytometry to visualize its distribution and localization within cells. mskcc.orgnih.gov Biotinylated probes can be used for affinity purification and proteomic analyses to identify binding partners and elucidate mechanisms of action. mskcc.orgnih.gov The development of such probes from homoarginine-containing peptides allows for the investigation of molecules with enhanced stability and potentially altered biological targets compared to their arginine counterparts.

The creation of these specialized chemical tools, often representing novel chemical entities, is a cornerstone of chemical biology, enabling the investigation of complex biological questions with molecular precision. mskcc.org The synthesis of these probes often requires the development of new chemical methodologies for their assembly and derivatization. mskcc.org

Table 2: Research Findings on Chemical Probe Development

| Research Focus | Key Finding | Potential Application | Reference |

|---|---|---|---|

| Direct Labeling of Guanidinium Group | An efficient method for attaching reporter groups (fluorophores, biotin) to the arginine/homoarginine side chain in native peptides. | Creation of probes for distribution monitoring, target identification, and mechanism of action studies. | nih.gov |

| General Chemical Probe Development | Chemical probes are "mutated" chemicals used to investigate protein function in native cellular environments. | Understanding protein function, drug discovery, and diagnostics. | mskcc.org |

| Selective Kinase Probes | Development of highly selective inhibitors for specific kinases (e.g., SRPK3) to avoid off-target effects. | Studying the role of specific enzymes in disease and developing targeted therapies. | nih.govresearchgate.net |

Biochemical and Mechanistic Investigations Employing Boc D Homoarginine Hydrochloride and Its Derivatives

Enzyme Kinetic and Inhibition Studies

The unique structural features of Boc-D-Homoarginine hydrochloride make it a versatile tool for studying various enzymes, particularly those that recognize or modify arginine and its analogs. The D-configuration offers resistance to enzymatic degradation by proteases, while the Boc group provides a bulky, lipophilic moiety that can influence binding to enzyme active sites and transporters.

Investigation of Arginase (ARG) Enzyme Specificity

Arginase is a key enzyme in the urea (B33335) cycle, catalyzing the hydrolysis of L-arginine to L-ornithine and urea. Its activity is crucial for nitrogen disposal and the regulation of L-arginine levels, which in turn affects nitric oxide synthesis. L-Homoarginine is a known inhibitor of arginase. nih.govresearchgate.netflinders.edu.au Studies have determined the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) of L-homoarginine for the two human arginase isoforms, ARG1 and ARG2. nih.govresearchgate.netflinders.edu.au

This compound can be employed in studies of arginase to probe the stereospecificity and steric tolerance of the enzyme's active site. Given that enzymes are highly stereospecific, the D-enantiomer is expected to be a much weaker inhibitor than the natural L-form. Furthermore, the bulky Boc group at the alpha-amino position would likely clash with the enzyme's active site, further reducing its inhibitory potential. Experiments comparing the inhibitory effects of L-homoarginine, D-homoarginine, and this compound would provide valuable data on the precise structural requirements for arginase inhibition.

Table 1: Inhibitory Activity of L-Homoarginine on Human Arginase Isoforms This table presents data for the related compound L-Homoarginine to provide context for the potential investigations using its D-isomer.

| Isoform | IC50 (mM) | Ki (mM) | Reference |

| Arginase 1 | 8.14 ± 0.52 | 6.1 ± 0.50 | nih.govresearchgate.net |

| Arginase 2 | 2.52 ± 0.01 | 1.73 ± 0.10 | nih.govresearchgate.net |

Elucidation of Catalytic Mechanisms in Guanidine-Modifying Enzymes

Guanidine-modifying enzymes are a broad class of enzymes that catalyze reactions involving the guanidino group of arginine or its analogs. A notable example is the recently discovered family of plant enzymes, homoarginine-6-hydroxylases. These are 2-oxoglutarate-dependent dioxygenases that hydroxylate L-homoarginine at the C6 position, which then spontaneously decomposes to release guanidine (B92328). elifesciences.orgnih.govelifesciences.org

In the study of such enzymes, this compound can serve as a critical negative control. By comparing the enzyme's activity with L-homoarginine versus this compound, researchers can confirm the stereospecificity of the enzyme. The lack of activity with the D-isomer would provide strong evidence that the enzyme's active site is specifically configured to bind the L-enantiomer. The Boc group would further probe the steric constraints of the active site.

Research into Protease Inhibition Mechanisms

Proteases are enzymes that catalyze the breakdown of proteins. Many proteases, particularly those in the trypsin-like serine protease family, recognize and cleave peptide bonds C-terminal to basic amino acid residues like arginine and lysine (B10760008). Consequently, arginine mimetics are extensively researched and developed as protease inhibitors for various therapeutic applications. nih.gov

In this context, this compound is a valuable building block for the synthesis of peptidomimetic protease inhibitors. The Boc group is a standard protecting group in peptide synthesis, allowing for the controlled assembly of amino acids into a desired sequence. organic-chemistry.orgnih.gov The use of a D-amino acid, such as D-homoarginine, is a common strategy in the design of protease inhibitors to confer resistance to proteolytic degradation, thereby increasing their stability and in vivo half-life. The homoarginine side chain mimics the structure of arginine, allowing it to bind to the S1 pocket of trypsin-like proteases.

Exploration of Metabolic and Regulatory Pathways of Homoarginine

Understanding the synthesis, degradation, and transport of homoarginine is crucial for elucidating its physiological roles. This compound and its derivatives are instrumental in these investigations.

Enzymatic Pathways for Homoarginine Synthesis and Degradation

The metabolism of homoarginine involves several key enzymes. It is synthesized from L-lysine and L-arginine by L-arginine:glycine (B1666218) amidinotransferase (AGAT). nih.gov Its degradation can occur via arginase, producing lysine and urea, or through a pathway involving alanine:glyoxylate aminotransferase 2 (AGXT2), which converts it to 6-guanidino-2-oxocaproic acid (GOCA).

The use of this compound can help to delineate these pathways. For example, administering this compound to cell cultures or in vivo models and subsequently analyzing for its metabolites (or lack thereof) can reveal the stereospecificity of the metabolic enzymes. The resistance of the D-isomer to metabolism can be exploited to study its transport and distribution without the confounding factor of degradation. The Boc group can also be used to study the importance of the alpha-amino group in enzyme recognition and catalysis.

Table 2: Key Enzymes in L-Homoarginine Metabolism This table provides context for the potential use of this compound in studying these metabolic pathways.

| Enzyme | Pathway | Function | Reference |

| L-arginine:glycine amidinotransferase (AGAT) | Synthesis | Catalyzes the transfer of a guanidino group from L-arginine to L-lysine, forming L-homoarginine. | nih.gov |

| Arginase (ARG) | Degradation | Hydrolyzes L-homoarginine to L-lysine and urea. | nih.gov |

| Alanine:glyoxylate aminotransferase 2 (AGXT2) | Degradation | Transaminates L-homoarginine to form 6-guanidino-2-oxocaproic acid (GOCA). | |

| Homoarginine-6-hydroxylase | Degradation | Hydroxylates L-homoarginine, leading to the release of guanidine. | elifesciences.orgnih.govelifesciences.org |

Interaction Mechanisms with Cationic Amino Acid Transporters

Cationic amino acid transporters (CATs) are responsible for the cellular uptake of basic amino acids like arginine, lysine, and ornithine. bohrium.comphysiology.org These transporters are stereoselective, showing a strong preference for L-enantiomers. nih.gov However, D-enantiomers can still interact with the transporters and are valuable research tools. nih.gov

Studies have shown that D-arginine can act as a competitive inhibitor of L-arginine transport, indicating that it binds to the transporter's active site but is not efficiently translocated across the membrane. nih.gov This property allows researchers to study the binding event in isolation from the transport process.

This compound can be used in a similar manner to probe the binding pocket of CATs. The homoarginine structure would target it to these transporters, while the D-configuration would likely prevent or slow down its transport. The bulky and lipophilic Boc group would provide an additional probe to explore the steric and hydrophobic tolerances of the transporter's binding site. Such studies can provide detailed information about the molecular determinants of substrate recognition and transport by CATs.

Mechanistic Studies on Nitric Oxide Biosynthesis Modulation

Detailed kinetic studies have revealed that the primary reason for the lower efficiency with L-homoarginine is related to the first step of the reaction, the N-hydroxylation. nih.gov The longer side chain of homoarginine also appears to disturb the normal functioning of the enzyme, leading to a higher consumption of the cofactor NADPH per molecule of NO produced. nih.gov

In this context, derivatives like this compound are invaluable for mechanistic research. They allow scientists to investigate the stereospecificity of NOS enzymes and associated transporters. By introducing a D-isomer, researchers can determine whether the enzyme's active site can accommodate or process it, providing insight into the precise structural requirements for substrate binding and catalysis. While many studies focus on the L-isomer due to its biological prevalence, the use of D-isomers helps to delineate the exact steric and conformational constraints of the enzymatic pathway. Furthermore, some studies suggest the protective effects of homoarginine in certain pathologies, like diabetic nephropathy, may be independent of NOS, highlighting the need for such specific tools to unravel complex biological mechanisms. nih.gov

Investigation of Homoarginine's Role in Creatine (B1669601) Biosynthesis Pathway Research

Creatine, vital for cellular energy buffering, is synthesized in a two-step process initiated by the enzyme L-arginine:glycine amidinotransferase (AGAT). nih.govmdpi.com This same enzyme, AGAT, is also responsible for synthesizing L-homoarginine, using lysine as a substrate instead of glycine. nih.govnih.gov This shared enzymatic origin establishes a direct biochemical link between creatine and homoarginine metabolism.

Research using mouse models has demonstrated a significant interplay between these two pathways. For instance, supplementation with L-homoarginine has been shown to down-regulate the expression of the AGAT enzyme in the kidney, an effect similar to the known end-product repression caused by creatine itself. nih.govnih.gov This suggests a feedback mechanism where homoarginine can influence its own synthesis and that of creatine. nih.gov

Interestingly, the regulatory effects appear to be organ-specific. While AGAT expression in the kidney is suppressed by both creatine and homoarginine, this effect is not observed in the pancreas. nih.govnih.gov In studies involving AGAT knockout mice, L-homoarginine supplementation in the pancreas led to higher tissue creatine levels than creatine supplementation alone, pointing to complex regulatory interactions. nih.govnih.gov The use of specific derivatives like this compound allows for precise investigation into the enzymes and transporters of this pathway, helping to clarify the stereoselectivity and kinetics of these interactions without the confounding metabolic effects of the more common L-isomer.

| Supplement | Effect on AGAT Protein Expression (Kidney) | Effect on Creatine Levels (Plasma, LV, Kidney) | Effect on Creatine Levels (Pancreas of AGAT KO mice) | Reference |

|---|---|---|---|---|

| Creatine | Down-regulated | - | - | nih.gov |

| L-Homoarginine | Down-regulated | No alteration | Higher than creatine supplementation alone | nih.gov |

Protein Post-Translational Modification Studies

Guanidination of Lysine Residues in Model Proteins

Guanidination is a chemical modification that converts the primary amine of a lysine residue's side chain into a guanidinium (B1211019) group, effectively transforming the lysine into a homoarginine residue. nih.gov This reaction is typically carried out at an alkaline pH using a reagent like O-methylisourea. nih.govsigmaaldrich.com

This conversion has become a valuable technique in the field of proteomics, particularly for mass spectrometry (MS) analysis. nih.gov In tryptic digests of proteins, peptides ending in arginine tend to ionize more efficiently and produce stronger signals in MALDI-TOF MS than peptides ending in lysine. By converting lysine to homoarginine, an arginine analog, the detection of these lysine-terminated peptides is significantly enhanced, often by a factor of 5 to 15. nih.gov This "arginine effect" improves protein identification by increasing the number of peptides detected for a given protein. nih.gov

The procedure can, however, be hampered by the salts introduced by the conventional reagent, O-methylisourea hemisulfate, which often necessitates a desalting step. nih.gov To streamline this process, improved methods using a novel reagent, O-methylisourea-freebase, have been developed. This reagent is prepared by removing interfering salts prior to the reaction, thus eliminating the need for subsequent desalting of the peptide samples. nih.gov

| Method | Reagent | Key Feature | Impact on MS Analysis | Reference |

|---|---|---|---|---|

| Conventional Guanidination | O-methylisourea hemisulfate | Requires subsequent desalting | Increases peptide signals but is labor-intensive | nih.gov |

| Freebase Guanidination | O-methylisourea-freebase | Salts removed prior to reaction; no desalting needed | Increases peptide signals >10-fold over conventional method without desalting | nih.gov |

Structural and Functional Consequences of Homoarginine Incorporation into Proteins for Research

Beyond the chemical modification of existing proteins, researchers can incorporate homoarginine directly into peptides and proteins during synthesis to study its effects on structure and function. This can be achieved through two primary methods: chemical peptide synthesis and biological synthesis using genetic code expansion.

In chemical synthesis, specifically solid-phase peptide synthesis (SPPS), protected amino acids are sequentially added to a growing peptide chain anchored to a resin support. google.comgoogle.com this compound is an example of a building block used in Boc-based SPPS. The Boc group protects the alpha-amino group, preventing unwanted side reactions and allowing for the precise placement of the D-homoarginine residue at a specific position in the peptide sequence. google.com Once the synthesis is complete, the protecting groups are removed. This approach allows researchers to create custom peptides containing homoarginine to investigate, for example, how this modification affects peptide folding, stability, or interaction with other molecules. Studies have used this method to synthesize opioid peptides containing homoarginine, finding that the replacement of arginine with homoarginine can increase resistance to degradation by enzymes. nih.gov

Alternatively, in biological systems, techniques for genetic code expansion allow for the site-specific incorporation of non-canonical amino acids like L-homoarginine into proteins during in-vitro translation. nih.gov This powerful method enables the study of homoarginine's impact in the context of a full-length, folded protein, providing insights into how this single amino acid substitution alters protein function, such as enzymatic activity or protein-protein interactions. nih.gov Both approaches are complementary, providing powerful means to understand the structural and functional roles of this unique amino acid.

Advanced Analytical and Characterization Techniques in Research on Boc D Homoarginine Hydrochloride

Spectroscopic Methodologies for Structural Elucidation (NMR, MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of Boc-D-Homoarginine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the atomic arrangement within the molecule. For this compound, ¹H NMR and ¹³C NMR are the primary techniques used.

¹H NMR spectra allow for the identification and confirmation of the various proton environments in the molecule. Key expected signals would include those for the tert-butoxycarbonyl (Boc) protecting group, the α-proton, and the protons of the side chain.

¹³C NMR spectra provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the α-carbon, and the carbons of the side chain.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing polar molecules like amino acid derivatives. The expected molecular ion peak for the protonated Boc-D-Homoarginine would be at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.gov

Table 1: Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Observations | Information Gained |

|---|---|---|

| ¹H NMR | Characteristic signals for Boc group protons, α-proton, and side-chain protons. | Confirmation of proton framework. |

| ¹³C NMR | Distinct signals for carbonyl, quaternary, and aliphatic carbons. | Confirmation of carbon skeleton. |

| ESI-MS | Molecular ion peak corresponding to the compound's molecular weight. | Molecular weight determination. |

| HRMS | Highly accurate mass measurement. | Elemental composition confirmation. |

Chromatographic Analysis for Purity and Isomer Identification (HPLC, LC-MS/MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential impurities, including its L-enantiomer.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as formic acid or trifluoroacetic acid. nih.gov The compound's purity is determined by the relative area of its peak in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. This technique is particularly useful for identifying and quantifying the compound in complex mixtures. nih.gov In LC-MS/MS analysis of similar compounds like homoarginine, multiple reaction monitoring (MRM) is often used for quantification, where specific precursor-to-product ion transitions are monitored. nih.gov For instance, a study on homoarginine and related metabolites utilized MS/MS transitions of 189.2→144 for homoarginine. nih.gov

Table 2: Typical Chromatographic Conditions for Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 50 mm × 4.6 mm, 3 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol (B129727) |

| Detection | UV (e.g., 210-220 nm) or Mass Spectrometry |

| Flow Rate | 0.5 - 1.0 mL/min |

Assessment of Stereochemical Purity and Enantiomeric Excess

Ensuring the stereochemical purity of this compound is critical, as the biological activity of peptides and other chiral molecules is highly dependent on their stereochemistry. The presence of the undesired L-enantiomer can have significant consequences. The enantiomeric excess (e.e.) is a measure of this purity. masterorganicchemistry.com

Chiral HPLC is the primary method for determining the enantiomeric excess. This can be achieved in two ways:

Using a chiral stationary phase (CSP): These columns contain a chiral selector that interacts differently with the D- and L-enantiomers, leading to their separation.

Pre-column derivatization: The sample is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. A common approach involves derivatization with o-phthalaldehyde (B127526) (OPA) and a chiral thiol, such as N-Boc-L-cysteine. researchgate.net

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Isotopic Labeling for Mechanistic Tracing Studies

Isotopic labeling involves the incorporation of stable isotopes, such as ²H (deuterium), ¹³C, or ¹⁵N, into the structure of this compound. This technique is invaluable for tracing the metabolic fate of the molecule or for elucidating reaction mechanisms in which it participates.

For example, if researchers were investigating the incorporation of homoarginine into a peptide, they could use ¹³C or ¹⁵N labeled Boc-D-Homoarginine. The presence and location of the isotopic label in the final product, as determined by MS or NMR, would provide direct evidence of the metabolic or chemical pathway. nih.gov Methods for the isotopic labeling of the carboxylic acid group of Boc-protected amino acids using ¹⁸O have also been developed. nih.gov

The synthesis of isotopically labeled amino acids can be complex, often requiring multi-step synthetic routes. However, the insights gained from their use in mechanistic studies are often unparalleled. nih.gov

Future Research Directions and Methodological Innovations in Boc D Homoarginine Hydrochloride Studies

Development of Novel Synthetic Routes

The synthesis of homoarginine derivatives is a key area of ongoing research, with future efforts likely to focus on more efficient, stereoselective, and scalable methods for producing Boc-D-Homoarginine hydrochloride. Current methods often involve the guanidinylation of the corresponding lysine (B10760008) precursor, Boc-D-lysine. nih.gov While effective, these routes can sometimes present challenges in terms of yield and purification.

Future research is anticipated to explore innovative synthetic strategies. This includes the development of novel guanidinylating reagents that offer improved reactivity and selectivity, potentially reducing the number of protection and deprotection steps. Furthermore, enzymatic or chemo-enzymatic approaches, which can offer high stereoselectivity, are a promising direction. The exploration of new catalytic systems for the asymmetric synthesis of the D-homoarginine backbone could also provide more direct and economical routes. As the demand for D-amino acids in peptide science grows, these methodological innovations will be crucial for making compounds like this compound more accessible for a broader range of research and development applications. nih.govnih.gov

Expanding the Scope of Bioactive Peptide Design

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. This compound is a particularly valuable building block in this context, and its use is expected to expand significantly.

One of the primary advantages of incorporating D-amino acids is the increased stability of the resulting peptides against proteolytic degradation. nih.govbiorxiv.org Peptides containing D-amino acids are generally poor substrates for common proteases, which are stereospecific for L-amino acids. This increased enzymatic stability translates to a longer half-life in biological systems.

Furthermore, the replacement of arginine with homoarginine can modulate the biological activity of peptides. For instance, studies on opioid peptides have shown that substituting arginine with homoarginine can lead to compounds with increased resistance to degradation by trypsin-like enzymes, without compromising biological activity. nih.gov The longer side chain of homoarginine can alter the binding affinity and selectivity of the peptide for its target receptor. The combination of the D-configuration and the homoarginine side chain in a single building block offers a dual strategy for optimizing peptide drug candidates. Future research will likely see the systematic incorporation of this compound into a wide array of peptide scaffolds, including antimicrobial peptides, hormone analogs, and enzyme inhibitors, to create more potent and durable therapeutics. biorxiv.orgbiorxiv.org

Table 1: Comparison of Arginine and Homoarginine Properties

| Feature | L-Arginine | L-Homoarginine | D-Homoarginine |

|---|---|---|---|

| Side Chain Length | Standard | One methylene (B1212753) group longer | One methylene group longer |

| Natural Abundance | Proteinogenic | Non-proteinogenic | Non-proteinogenic |

| Susceptibility to Trypsin | High | Low | Very Low |

| NO Synthase Substrate | Yes | Yes | No/Poor |

| Chirality | L-enantiomer | L-enantiomer | D-enantiomer |

Mechanistic Insights into Enzyme-Substrate Interactions

This compound is a valuable tool for dissecting the molecular details of enzyme-substrate interactions. By systematically replacing L-arginine residues in a peptide substrate with D-homoarginine, researchers can probe the steric and electronic requirements of an enzyme's active site.

The resistance of D-amino acid-containing peptides to enzymatic cleavage provides a means to create stable enzyme inhibitors or to "freeze" the enzyme-substrate complex for structural studies. nih.gov This allows for a detailed examination of the binding mode and the specific interactions that govern substrate recognition.

Moreover, comparing the enzymatic processing of peptides containing L-arginine, L-homoarginine, and D-homoarginine can reveal crucial information about an enzyme's specificity. For example, while L-homoarginine can serve as a substrate for nitric oxide synthase (NOS), the efficiency of this reaction compared to L-arginine provides insight into the geometry of the NOS active site. wikipedia.org The use of D-homoarginine would further probe the stereochemical constraints of the enzyme. Future studies will likely employ this compound to synthesize a variety of peptide probes to elucidate the mechanisms of proteases, kinases, and other enzymes that recognize arginine-containing substrates.

Applications in Chemical Biology Tool Development

The development of chemical probes is essential for studying complex biological processes within their native environment. nih.gov this compound serves as an excellent scaffold for the creation of such tools due to its synthetic tractability and inherent stability.

The Boc protecting group allows for straightforward incorporation into peptides using standard solid-phase peptide synthesis (SPPS) protocols. pacific.edu The D-enantiomer provides resistance to degradation, ensuring the probe remains intact in a cellular or in vivo context. nih.gov The guanidinium (B1211019) group of the homoarginine side chain can be a key interaction motif, or it can be further functionalized. While direct modification of the guanidinium group can be challenging, the lysine backbone from which homoarginine is often synthesized offers a handle for attaching various reporter tags, such as fluorophores or biotin (B1667282), before the guanidinylation step.

These chemical biology tools can be used for a variety of applications, including:

Visualizing protein localization and trafficking: By attaching a fluorescent dye, the movement of a target protein within a cell can be monitored.

Identifying protein-protein interactions: Probes containing D-homoarginine can be used as bait to pull down interacting partners from cell lysates. nih.govyoutube.com

Activity-based protein profiling: Reactive groups can be incorporated to covalently label the active site of specific enzymes, allowing for their identification and quantification.

The unique combination of features in this compound makes it a promising starting point for the next generation of chemical probes designed to unravel the complexities of cellular signaling and function.

Q & A

Q. What are the key synthetic routes for Boc-D-Homoarginine hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis of Boc-protected homoarginine derivatives typically involves carbodiimide-mediated coupling reactions (e.g., EDC/NHS) for introducing the tert-butoxycarbonyl (Boc) protecting group . For D-isomers like this compound, chiral resolution or asymmetric synthesis is critical to ensure enantiomeric purity. Reaction parameters such as pH, temperature, and solvent polarity significantly impact side-product formation (e.g., racemization or incomplete protection). Post-synthesis purification via recrystallization or HPLC is essential to achieve ≥98% purity, as highlighted in purity criteria for structurally similar amino acid derivatives .

Q. How can researchers validate the structural integrity of this compound?

Structural validation requires a combination of analytical techniques:

- NMR spectroscopy : Confirm stereochemistry (D-configuration) and Boc-group placement using ¹H/¹³C NMR, comparing shifts to literature data .

- Mass spectrometry : Verify molecular weight (e.g., [M+H]+ = 327.79 for Boc-D-Arginine HCl·H₂O) and isotopic patterns .

- Chiral HPLC : Resolve enantiomeric impurities using chiral stationary phases (e.g., polysaccharide-based columns) .

Q. What are the stability considerations for this compound under experimental storage conditions?

The compound should be stored at room temperature (RT) in airtight, desiccated containers to prevent hydrolysis of the Boc group. Stability studies on analogous compounds show degradation rates increase under high humidity (>60%) or acidic/basic conditions. Periodic purity checks via TLC or HPLC are recommended for long-term storage .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C/¹⁵N) of this compound enhance tracer studies in enzymatic assays?

Stable isotopes enable precise tracking of metabolic pathways or enzyme-substrate interactions. For example, ¹³C-labeled homoarginine derivatives can monitor arginase activity via isotope-ratio mass spectrometry (IRMS). Synthesis involves replacing natural-abundance reagents (e.g., ¹³C-enriched carbamide) during guanidine-group formation, as described for L-Homoarginine-¹³C₇,¹⁵N₄ HCl . Ensure isotopic purity (>99%) via LC-MS/MS to avoid interference in quantitative assays.

Q. What experimental strategies resolve contradictions in kinetic data for this compound as an enzyme inhibitor?

Discrepancies in inhibition constants (Ki) may arise from assay conditions (e.g., buffer ionic strength, cofactor availability) or competing side reactions. To address this:

- Control experiments : Test for non-specific binding using scrambled peptides or inactive analogs.

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to distinguish competitive vs. non-competitive inhibition .

- Molecular docking : Validate inhibitor-enzyme interactions using computational models cross-referenced with mutagenesis data .

Q. How can researchers design a robust protocol for this compound in peptide synthesis to minimize racemization?

Racemization during solid-phase peptide synthesis (SPPS) is a key challenge. Mitigation strategies include:

- Low-temperature coupling : Perform reactions at 4°C using HOBt/DIC activation to reduce base-induced epimerization .

- Real-time monitoring : Use FTIR or inline UV spectroscopy to detect racemization byproducts during resin cleavage .

- Post-synthesis analysis : Apply Marfey’s reagent to quantify D/L ratios via chiral derivatization and HPLC .

Q. What methodological frameworks are recommended for studying the pharmacokinetics of this compound in vivo?

Use a tiered approach:

- Phase 1 (In vitro) : Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS .

- Phase 2 (In vivo) : Employ stable isotope-labeled analogs for compartmental pharmacokinetic modeling, ensuring compliance with ethical guidelines for human/animal studies .

- Data integration : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling tools to correlate exposure levels with biological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.